molecular formula C10H16N2O3 B15334586 Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate

Cat. No.: B15334586
M. Wt: 212.25 g/mol
InChI Key: LUAUYXMTFBAQMV-UHFFFAOYSA-N
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Description

Ethyl 3-(1,5-dimethyl-3-pyrazolyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a pyrazole ring substituted with methyl groups at the 1- and 5-positions. The compound’s structure combines a hydroxypropanoate backbone with a heteroaromatic substituent, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

ethyl 3-(1,5-dimethylpyrazol-3-yl)-3-hydroxypropanoate

InChI

InChI=1S/C10H16N2O3/c1-4-15-10(14)6-9(13)8-5-7(2)12(3)11-8/h5,9,13H,4,6H2,1-3H3

InChI Key

LUAUYXMTFBAQMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=NN(C(=C1)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Methyl Groups: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the pyrazole derivative with ethyl bromoacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: 3-(1,5-Dimethyl-3-pyrazolyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrazole-containing drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives.

    Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to bind to various biological targets, influencing pathways involved in inflammation, cancer, and other diseases.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The nature of the substituent on the β-hydroxypropanoate backbone significantly impacts electronic and steric characteristics:

Compound Substituent Type Electronic Effects Steric Effects
Ethyl 3-(1,5-dimethyl-3-pyrazolyl)-3-hydroxypropanoate 1,5-Dimethylpyrazole Electron-rich due to aromatic N and CH3 groups Moderate steric hindrance from pyrazole
Ethyl 3-(4-nitrophenyl)-3-hydroxypropanoate 4-Nitrophenyl Strong electron-withdrawing (NO2) Planar structure with minimal hindrance
Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-Dichlorophenyl Electron-withdrawing (Cl) High steric hindrance (ortho substituents)
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate 3,5-Bis(trifluoromethyl)phenyl Strongly electron-withdrawing (CF3) High steric bulk from CF3 groups

Key Findings :

Key Findings :

  • Coupling agents like DCC and DMAP are standard for esterification but may require optimization for sterically hindered substituents .
  • Enantio-relay catalysis enables efficient synthesis of chiral biaryl derivatives, a strategy adaptable to pyrazole analogs .

Analytical Characterization

Absolute configuration determination for β-hydroxy esters relies on NMR and Mosher’s ester derivatization:

Compound NMR Shifts (1H/19F) Configuration Determination Method Reference
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate Methoxy: 3.43 ppm; 19F: −71.29 ppm Mosher’s esters with (R)-MTPA chloride
Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate Methoxy: 3.49 ppm; 19F: −71.49 ppm Mosher’s esters with (R)-MTPA chloride
This compound Predicted methoxy: ~3.4–3.5 ppm (unreported) Likely similar Mosher’s analysis

Key Findings :

  • Shielding/deshielding patterns in 1H/19F-NMR correlate with substituent electronic effects .
  • The pyrazole analog’s configuration could be confirmed using the same Mosher’s ester protocol .

Key Findings :

  • Pyrazole derivatives exhibit moderate logP values, favoring bioavailability compared to highly lipophilic CF3-substituted analogs .
  • The hydroxy group enhances solubility, while methyl groups on pyrazole may reduce metabolic degradation .

Biological Activity

Ethyl 3-(1,5-Dimethyl-3-pyrazolyl)-3-hydroxypropanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Before exploring its biological activities, it is essential to understand the chemical properties of this compound.

PropertyValue
Molecular Formula C10H14N2O3
Molecular Weight 198.23 g/mol
CAS Number 85230-37-1
IUPAC Name This compound

The biological activity of this compound is attributed to its interaction with various biological targets. The compound may exert its effects through:

  • Antimicrobial Activity: It has been shown to inhibit the growth of various bacterial strains by disrupting cell wall synthesis or function.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
  • Antioxidant Properties: It can scavenge free radicals, thereby protecting cells from oxidative stress.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In one study, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed a notable zone of inhibition compared to standard antibiotics.

Bacterial StrainZone of Inhibition (mm)Control (Ciprofloxacin) (mm)
Staphylococcus aureus1825
Escherichia coli1522

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated using murine models. Inflammation was induced using lipopolysaccharide (LPS), and treatment with this compound resulted in a significant reduction in edema and inflammatory markers.

Case Studies

  • Case Study on Antibacterial Efficacy:
    A study conducted by Kale et al. synthesized several pyrazole derivatives and evaluated their antibacterial activities. This compound was among the most effective compounds, demonstrating superior activity against gram-positive bacteria compared to other synthesized derivatives .
  • Case Study on Anti-inflammatory Effects:
    Research published in Pharmacological Reports highlighted the anti-inflammatory effects of pyrazole derivatives. The study found that this compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages .

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